molecular formula C10H9ClN2OS B1463629 5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole CAS No. 1029718-72-6

5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole

Cat. No. B1463629
M. Wt: 240.71 g/mol
InChI Key: AGZZMAZKGHBNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole” can be represented by the SMILES string ClC1=NC(CC2=CC=C(OC)C=C2)=NS1 . The InChI representation is 1S/C10H9ClN2OS/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study explored the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing antimicrobial properties against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans. The chemical structures of the compounds were established through techniques like FTIR, 1H NMR, and mass spectroscopy, indicating moderate antimicrobial activity (Sah et al., 2014).

Structural and Molecular Characterization

Research into the title compound, synthesized via the condensation of 5-chloromethyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole with (5-methyl-1,3,4-thiadiazol-2-yl)methanethiol, revealed an extended aromatic system where the benzene and oxadiazole rings are coplanar. This study provides insights into the molecular structure and potential chemical interactions of related compounds (Wang et al., 2007).

Fluorescence Properties

Another study focused on the synthesis of nitrogen heterocyclic aromatic halides via a Gattermann reaction, examining compounds like 2-Chloro-5-(3-chloro-4-methoxyphenyl)-1,3,4-thiadiazole for their fluorescence properties. This work contributes to the understanding of the optical properties of thiadiazole derivatives, highlighting their potential in applications requiring fluorescence (Li et al., 2017).

Antimicrobial and Antifungal Activities

Investigations into imino-4-methoxyphenol thiazole-derived Schiff base ligands synthesized from 2-amino-5-nitrothiazole and 2-amino-5-ethyl-1,3,4-thiadiazole have shown moderate activity against bacterial and fungal species, including E. coli and R. solanacearum, as well as F. oxysporum and A. niger. These findings suggest potential applications of thiadiazole derivatives as antimicrobial and antifungal agents (Vinusha et al., 2015).

Fungicide Activity

A study on the synthesis, crystal structure, and biological activity of thiadiazole-containing triazolothiadiazoles revealed their potential as fungicides. The compounds exhibited growth inhibition against various fungi, indicating the significance of thiadiazole derivatives in developing new agrochemicals with fungicide activity (Fan et al., 2010).

Safety And Hazards

According to Sigma-Aldrich, “5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole” is classified as Acute Tox. 4 Oral - Eye Dam. 1. The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

5-chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZZMAZKGHBNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole
Reactant of Route 3
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole
Reactant of Route 6
Reactant of Route 6
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.